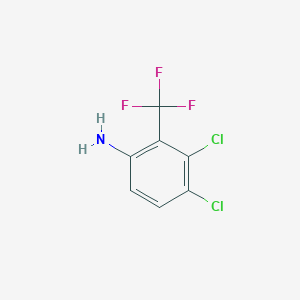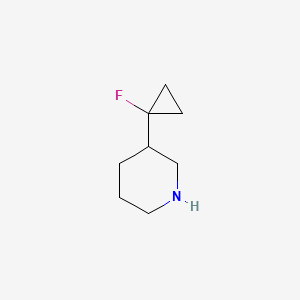
3-(1-Fluorocyclopropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Fluorocyclopropyl)piperidine is a fluorinated piperidine derivative. Fluorinated compounds are of significant interest in both academic and industrial research due to their unique properties and effects. The incorporation of fluorine into drug lead candidates is recognized as a powerful strategy to improve pharmacokinetic and physicochemical properties . The high carbon-fluorine bond energy increases metabolic stability, and the electronic effects of fluorine allow for modification of critical properties such as the pKa .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for preparing 3-(1-Fluorocyclopropyl)piperidine involves the Stille cross-coupling reaction. This reaction uses a newly developed, bench-stable (1-fluorocyclopropyl)metalloid reagent. The Stille cross-coupling reaction is amenable to a wide range of aryl and alkenyl (pseudo)halides bearing various functional groups . The reaction conditions typically involve palladium catalysis and can be performed under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the Stille cross-coupling reaction suggests that it could be adapted for industrial-scale synthesis. The chemical stability of the 1-fluorocyclopropyl moiety allows for several post-functionalizations, making it a versatile intermediate in industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Fluorocyclopropyl)piperidine can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(1-Fluorocyclopropyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in drug discovery.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-(1-Fluorocyclopropyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronic effects can modulate the compound’s binding affinity to its targets, enhancing its pharmacological activity. The exact molecular targets and pathways can vary depending on the specific application but often involve interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoropiperidine: Another fluorinated piperidine derivative with similar properties.
1-Fluorocyclopropylbenzene: A compound with a similar fluorocyclopropyl group but different overall structure.
Fluorinated Pyridines: Compounds with fluorine atoms incorporated into a pyridine ring
Uniqueness
3-(1-Fluorocyclopropyl)piperidine is unique due to its specific combination of a fluorocyclopropyl group and a piperidine ring. This combination imparts unique conformational and electronic properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H14FN |
|---|---|
Peso molecular |
143.20 g/mol |
Nombre IUPAC |
3-(1-fluorocyclopropyl)piperidine |
InChI |
InChI=1S/C8H14FN/c9-8(3-4-8)7-2-1-5-10-6-7/h7,10H,1-6H2 |
Clave InChI |
CVCFLKJPSVUGEU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C2(CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


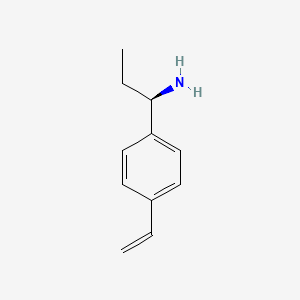


![[3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)-](/img/structure/B13139888.png)

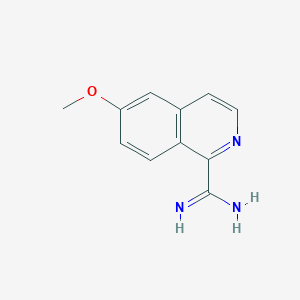
![10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13139906.png)

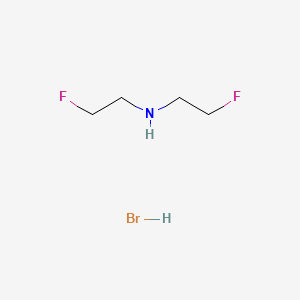
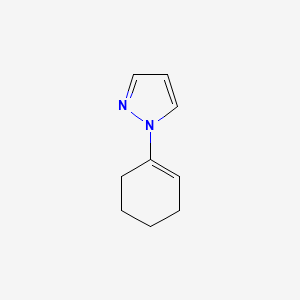

![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
